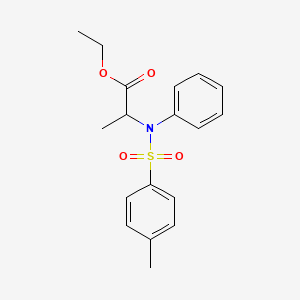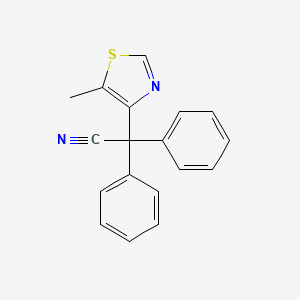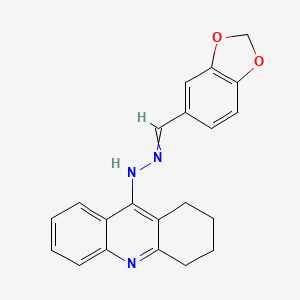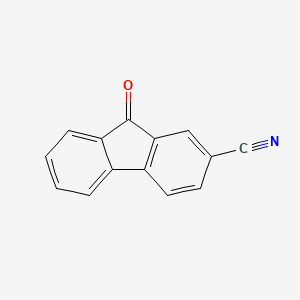![molecular formula C18H21N5O3 B14001059 6-[(3,4,5-Trimethoxyanilino)methyl]quinazoline-2,4-diamine CAS No. 52128-09-3](/img/structure/B14001059.png)
6-[(3,4,5-Trimethoxyanilino)methyl]quinazoline-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[[(3,4,5-Trimethoxyphenyl)amino]methyl]quinazoline-2,4-diamine is a synthetic compound known for its diverse biological activities. The compound features a quinazoline core linked to a trimethoxyphenyl group via an aminomethyl bridge. This structure is significant in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[(3,4,5-Trimethoxyphenyl)amino]methyl]quinazoline-2,4-diamine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Aminomethyl Bridge: The aminomethyl bridge is introduced by reacting the quinazoline core with formaldehyde and a primary amine, such as 3,4,5-trimethoxyaniline, under reductive amination conditions.
Final Assembly: The final compound is obtained by coupling the aminomethyl intermediate with the quinazoline core under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient heat and mass transfer, and employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
6-[[(3,4,5-Trimethoxyphenyl)amino]methyl]quinazoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
6-[[(3,4,5-Trimethoxyphenyl)amino]methyl]quinazoline-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting dihydrofolate reductase.
Medicine: Explored for its anti-cancer properties, particularly in inhibiting tubulin polymerization and other cellular targets.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily by inhibiting dihydrofolate reductase, an enzyme crucial for DNA synthesis. By binding to the active site of the enzyme, it prevents the reduction of dihydrofolate to tetrahydrofolate, thereby disrupting DNA, RNA, and protein synthesis, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Trimetrexate: Another dihydrofolate reductase inhibitor with a similar quinazoline core.
Methotrexate: A well-known dihydrofolate reductase inhibitor used in cancer therapy.
Pemetrexed: A multi-targeted antifolate with a similar mechanism of action.
Uniqueness
6-[[(3,4,5-Trimethoxyphenyl)amino]methyl]quinazoline-2,4-diamine is unique due to its trimethoxyphenyl group, which enhances its binding affinity and specificity towards dihydrofolate reductase, making it a potent inhibitor compared to other similar compounds .
Properties
CAS No. |
52128-09-3 |
|---|---|
Molecular Formula |
C18H21N5O3 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine |
InChI |
InChI=1S/C18H21N5O3/c1-24-14-7-11(8-15(25-2)16(14)26-3)21-9-10-4-5-13-12(6-10)17(19)23-18(20)22-13/h4-8,21H,9H2,1-3H3,(H4,19,20,22,23) |
InChI Key |
UQEQZLDUBBDNMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NCC2=CC3=C(C=C2)N=C(N=C3N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-{4-[(1e)-3-cyclohexyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate](/img/structure/B14000985.png)
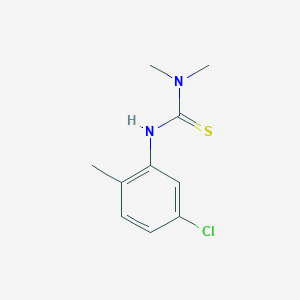

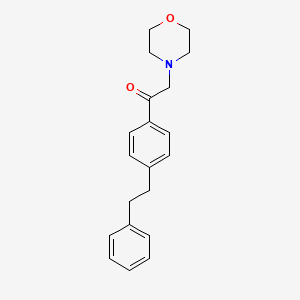
![1-[(4-Fluorophenyl)methyl]cyclopentane-1-carbonitrile](/img/structure/B14001008.png)
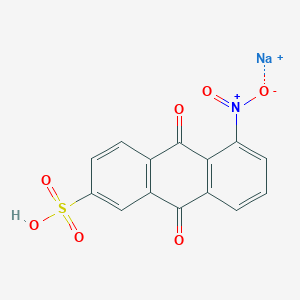
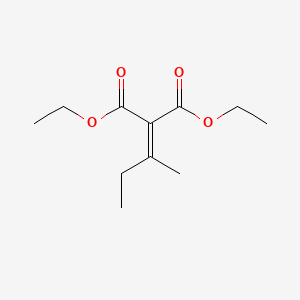
![ethyl 2-(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)acetate](/img/structure/B14001027.png)
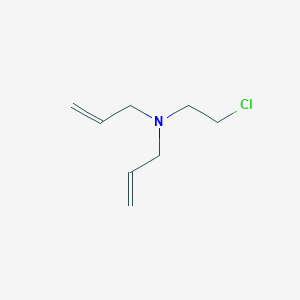
![1-Methoxy-4-[(4-methoxyphenoxy)methoxymethoxy]benzene](/img/structure/B14001036.png)
